molecular formula C19H23N5O2 B2389770 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845989-73-3

9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2389770
CAS No.: 845989-73-3
M. Wt: 353.426
InChI Key: MMPIOCNAEHCCKP-UHFFFAOYSA-N
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Description

9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a potent and selective xanthine-based inhibitor of phosphodiesterase (PDE) enzymes, particularly noted for its activity against PDE5. By selectively inhibiting PDE5, this compound prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), a key secondary messenger. The accumulation of intracellular cGMP leads to the activation of protein kinase G (PKG) and subsequent smooth muscle relaxation, a mechanism central to vascular tone and nitric oxide signaling pathways. This specific activity makes it a critical pharmacological tool for investigating cGMP-mediated processes in cellular and physiological contexts, such as in studies of vascular smooth muscle function , platelet aggregation , and signal transduction cascades . Its research value is further amplified by its structural similarity to well-known PDE inhibitors like IBMX, but with potential for enhanced selectivity, allowing researchers to dissect the roles of specific PDE isozymes with greater precision in complex biological systems.

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-11-6-12(2)8-14(7-11)23-9-13(3)10-24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-8,13H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPIOCNAEHCCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the purine/pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The pyrimido[2,1-f]purine-dione scaffold is highly tunable, with substituents at the 9-position significantly altering bioactivity and solubility. Key analogs include:

Compound Name Substituents (Position 9) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data Reference
Target Compound 3,5-Dimethylphenyl C₂₃H₂₇N₅O₂ Not reported Not reported Not available
Compound 24 Prop-2-ynyl C₁₃H₁₅N₅O₂ 203–206 93 IR: 1,701 cm⁻¹ (C=O); UV λmax: 296 nm
Compound 22 Ethenyl C₁₂H₁₅N₅O₂ 268–271 70 ¹H-NMR δ 7.38–7.48 (CH=)
Compound 5 6,7-Dimethoxy-3,4-dihydroisoquinolinyl C₂₄H₂₉N₅O₄ Not reported Not reported PDE4B1 IC₅₀: <1 μM
Compound 9a 4-Fluorophenyl C₁₈H₁₂FN₅O₂ Not reported 75 ¹H-NMR δ 8.36 (H6)
MAO-B Inhibitor 2-Chloro-6-fluorobenzyl C₁₉H₁₆ClF₂N₅O₂ Not reported Not reported MAO-B IC₅₀: ~50 nM

Key Observations :

  • Synthetic Yields : Alkyl substituents (e.g., prop-2-ynyl in Compound 24) yield higher purity (93%) than alkenyl groups (70% for Compound 22), likely due to steric and electronic factors during alkylation .
Enzyme Inhibition
  • PDE4B/PDE10A Inhibition: Compound 5 (isoquinolinyl-substituted) exhibits potent PDE4B1 inhibition (IC₅₀ <1 μM), attributed to its extended hydrophobic substituent, which may mimic the target compound’s 3,5-dimethylphenyl group .
  • MAO-B Inhibition : The 2-chloro-6-fluorobenzyl analog shows dual activity (MAO-B IC₅₀ ~50 nM), suggesting that electron-withdrawing substituents enhance enzyme binding .
Receptor Affinity
  • 5-HT/D₂ Receptor Binding : Pyrimido[2,1-f]purine-diones with aromatic substituents (e.g., 4-fluorophenyl in Compound 9a) exhibit moderate affinity for serotonin receptors (5-HT₆/7), while alkyl chains reduce selectivity .

Biological Activity

The compound 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a fused pyrimidine and purine structure. Its molecular formula is C16H20N4O2C_{16}H_{20}N_4O_2 with a molecular weight of approximately 300.36 g/mol. The presence of the dimethylphenyl group is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of purine and pteridine exhibit significant anticancer properties. A study by Zhou et al. demonstrated that certain pteridine derivatives could inhibit the activity of mutant epidermal growth factor receptors (EGFR) associated with various cancers. The most effective compound in their series had an IC50 value of 0.68 nM against the EGFR mutant type . Given the structural similarities with 9-(3,5-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, it is plausible that this compound may exhibit similar anticancer properties.

Cytotoxicity

In vitro studies have shown that purine derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, compounds related to purines have been tested against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201), showing high cytotoxic activity . The structure-activity relationship suggests that modifications to the purine core can enhance cytotoxicity.

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. For instance, compounds that target EGFR or related pathways can disrupt cancer cell signaling leading to apoptosis.

Case Studies and Research Findings

Study ReferenceFindings
Zhou et al. Identified potent inhibitors for EGFR mutants with similar structural frameworks.
Cytotoxicity Assays Demonstrated significant cytotoxicity against multiple cancer cell lines.
Structure-Activity Relationship Studies Highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis involves multi-step protocols, including:
  • Friedel-Crafts alkylation for aryl group introduction (e.g., 3,5-dimethylphenyl) .
  • Cyclization under reflux with catalysts (e.g., Pd in Suzuki-Miyaura coupling) to form the pyrimido-purine core .
  • Methylation using iodomethane/K₂CO₃ in DMF at 60–80°C to install methyl groups .
    Critical parameters : Temperature (60–120°C), solvent polarity (DMF/n-butanol), and catalyst loading (5–10 mol% Pd). Optimizing these increases yields from 38% to 93% .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns methyl groups (δ 2.1–3.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbonyls (δ 160–170 ppm) .
  • IR spectroscopy : Confirms C=O stretches (1,690–1,710 cm⁻¹) and CH₃/CH₂ vibrations (2,850–3,000 cm⁻¹) .
  • High-resolution MS : Validates molecular weight (e.g., [M+H]+ at m/z 460.93) .

Q. How does the substitution pattern influence solubility and crystallinity?

  • Methodological Answer :
  • 3,5-Dimethylphenyl group : Enhances hydrophobicity (logP ~3.5), reducing aqueous solubility but improving crystallinity via π-π stacking .
  • Methyl groups at N1/N3/N7 : Increase steric hindrance, reducing aggregation in polar solvents (e.g., DMSO solubility >10 mg/mL) .

Advanced Research Questions

Q. What experimental approaches elucidate the compound’s mechanism in enzymatic inhibition?

  • Methodological Answer :
  • Kinase inhibition assays : Use ADP-Glo™ kits to measure IC₅₀ against CDK2/PKA kinases .
  • Molecular docking : AutoDock Vina predicts binding modes to ATP-binding pockets (ΔG < -8 kcal/mol indicates strong inhibition) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd < 1 µM) and stoichiometry .

Q. How to resolve discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolic stability assays : Use liver microsomes to identify rapid oxidation of methyl groups (t₁/₂ < 30 min) .
  • Pharmacokinetic (PK) profiling : Measure plasma exposure (AUC) after oral administration in rodents; low bioavailability (<20%) may explain in vivo inefficacy .
  • Proteomics : Compare target engagement in cell lysates vs. tissue samples .

Q. What strategies optimize selectivity for target kinases in cancer models?

  • Methodological Answer :
  • Kinome-wide profiling (Eurofins KinaseProfiler): Identify off-target hits (e.g., GSK3β inhibition) .
  • Structure-activity relationship (SAR) : Replace 3,5-dimethylphenyl with 4-fluorophenyl to reduce off-target binding by 60% .
  • Prodrug modification : Introduce phosphate esters at N7 to enhance tumor-specific activation .

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